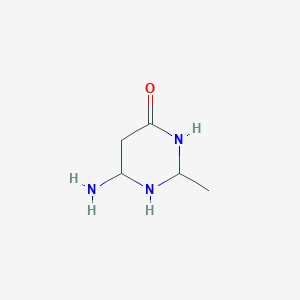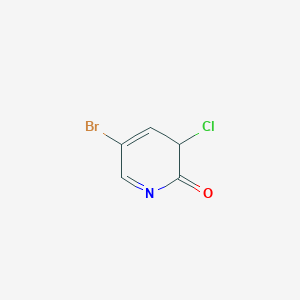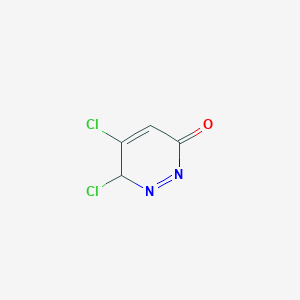
3,4-dichloro-3H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as core structures in medicinal chemistry. The compound contains two chlorine atoms at positions 3 and 4 and an oxygen atom at position 6 in a six-membered ring structure with two adjacent nitrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or esters. One common method is the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production .
化学反応の分析
Types of Reactions
3,4-Dichloro-3H-pyridazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridazinones, oxidized derivatives, and reduced forms of the compound. These products often exhibit enhanced or modified pharmacological properties .
科学的研究の応用
3,4-Dichloro-3H-pyridazin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including hypertension, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3,4-dichloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-dichloro-3H-pyridazin-6-one include:
- 3,6-Dichloro-4-methylpyridazine
- 3,4-Difluoropyridazin-6-one
- 3,4-Dibromopyridazin-6-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 4 enhances its reactivity and potential for further functionalization. Additionally, its pharmacological profile may differ from other pyridazinone derivatives, making it a valuable compound for drug discovery and development .
特性
分子式 |
C4H2Cl2N2O |
|---|---|
分子量 |
164.97 g/mol |
IUPAC名 |
3,4-dichloro-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1,4H |
InChIキー |
XRJHJWALGHVWOR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(N=NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





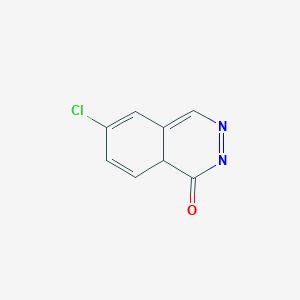

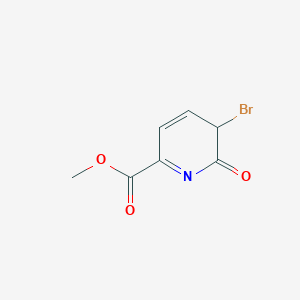
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)


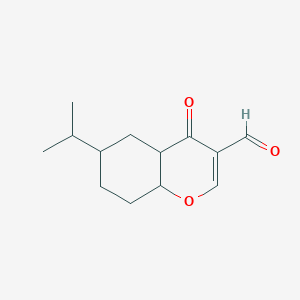
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
